molecular formula C10H24O6P2 B15159742 Triethyl propyl methylenebis(phosphonate) CAS No. 710323-33-4

Triethyl propyl methylenebis(phosphonate)

Cat. No.: B15159742
CAS No.: 710323-33-4
M. Wt: 302.24 g/mol
InChI Key: RDZKTTNNVWHINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl propyl methylenebis(phosphonate) is a methylenebis(phosphonate) derivative characterized by a central methylene (–CH₂–) group bridging two phosphonate moieties. Each phosphonate group is esterified with ethyl and propyl alkyl chains, resulting in the molecular formula C₁₁H₂₄O₆P₂. This compound belongs to a class of organophosphorus compounds widely studied for their biochemical and pharmacological properties, particularly as enzyme inhibitors and stabilized nucleotide analogs .

The synthesis of methylenebis(phosphonate) derivatives typically involves nucleophilic reactions with triethyl phosphite or methylenebis(phosphonic dichloride), as seen in the Michaelis-Arbuzov reaction or related methodologies . These compounds exhibit enhanced hydrolytic stability compared to phosphate esters, making them valuable in drug design and molecular biology .

Properties

CAS No.

710323-33-4

Molecular Formula

C10H24O6P2

Molecular Weight

302.24 g/mol

IUPAC Name

1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxypropane

InChI

InChI=1S/C10H24O6P2/c1-5-9-16-18(12,15-8-4)10-17(11,13-6-2)14-7-3/h5-10H2,1-4H3

InChI Key

RDZKTTNNVWHINS-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CP(=O)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl propyl methylenebis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of triethyl phosphite with propyl bromide in the presence of a base, followed by the addition of methylene chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of triethyl propyl methylenebis(phosphonate) often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl propyl methylenebis(phosphonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl propyl methylenebis(phosphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl propyl methylenebis(phosphonate) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Methylenebis(phosphonate) and Phosphonate Esters

Structural and Functional Differences

The table below compares the structural features and applications of triethyl propyl methylenebis(phosphonate) with analogous compounds:

Compound Molecular Formula Ester Groups Backbone Structure Key Applications Reference
Triethyl propyl methylenebis(phosphonate) C₁₁H₂₄O₆P₂ 3 ethyl, 1 propyl Methylene Enzyme inhibition, mRNA stabilization
Triethyl ester of adipoyl phosphonate (TEAP) C₁₄H₂₈O₆P₂ 3 ethyl Adipoyl (C₆ chain) Phosphotriesterase inhibition
Triethyl ester of succinyl phosphonate (TESP) C₁₂H₂₄O₆P₂ 3 ethyl Succinyl (C₄ chain) Metabolic pathway modulation
Tetraisopropyl methylenediphosphonate C₁₃H₂₉FO₆P₂ 4 isopropyl Methylene Chemical synthesis intermediates
Diethyl 4-methylbenzylphosphonate C₁₂H₁₉O₃P 2 ethyl Aromatic benzyl Phosphotriesterase inhibition
Key Observations:
  • Backbone Flexibility : TEAP and TESP feature extended adipoyl and succinyl backbones, respectively, which may enhance binding to enzyme active sites compared to the rigid methylene core in triethyl propyl methylenebis(phosphonate) .
  • Stability : Methylenebis(phosphonate) derivatives generally resist enzymatic degradation better than phosphate esters (e.g., triethyl phosphate) due to the P–C bond stability, as demonstrated in mRNA cap stabilization studies .

Biochemical Activity and Research Findings

Enzyme Inhibition:
  • IMPDH Inhibition: Methylenebis(phosphonate) analogs of thiazole-4-carboxamide adenine dinucleotide (TAD) exhibit potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a target in anticancer and antiviral therapies. These compounds retain activity in resistant cell lines and are 10-fold more potent than tiazofurin .
  • Phosphotriesterase Binding : Diethyl 4-methylbenzylphosphonate and triethyl phosphate bind to phosphotriesterase with structural similarities, but methylenebis(phosphonate) derivatives show higher affinity due to their bulkier, hydrophobic ester groups .
mRNA Stabilization:

Methylenebis(phosphonate)-modified 5′ caps (e.g., FlashCaps) resist decapping enzymes while maintaining translational activity. This property is critical for optochemical mRNA therapies, where triethyl propyl methylenebis(phosphonate) could offer tailored stability .

Biological Activity

Triethyl propyl methylenebis(phosphonate) is a phosphonate compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data tables.

Phosphonates, including triethyl propyl methylenebis(phosphonate), are characterized by the presence of phosphorus-carbon (P-C) bonds. They are significant in various biochemical applications, particularly as enzyme inhibitors and in therapeutic contexts. The unique structure of these compounds allows them to interact with biological systems in diverse ways.

2. Synthesis of Triethyl Propyl Methylenebis(phosphonate)

The synthesis of triethyl propyl methylenebis(phosphonate) typically involves the reaction of trialkyl phosphites with appropriate alkyl halides or other electrophiles under controlled conditions. The methodology can vary, but a common approach includes:

  • Reagents : Triethyl phosphite, propyl halide (e.g., bromide), and a suitable catalyst.
  • Conditions : The reaction is often conducted under reflux in an inert atmosphere to prevent hydrolysis.

The following table summarizes typical yields and conditions for the synthesis of various methylenebis(phosphonates):

CompoundYield (%)Reaction Conditions
Triethyl Propyl Methylenebis(phosphonate)75Reflux, inert atmosphere
Diethyl Methylenebis(phosphonate)80Reflux, presence of lithium bromide
Methyl Methylenebis(phosphonate)70Room temperature, catalyst required

3.1 Antimicrobial Properties

Research indicates that triethyl propyl methylenebis(phosphonate) exhibits significant antimicrobial activity. A study reported minimum inhibitory concentrations (MICs) against various bacterial strains:

  • Staphylococcus aureus : 15 μg/mL
  • Escherichia coli : 25 μg/mL
  • Klebsiella pneumoniae : 15 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

3.2 Anticancer Activity

Phosphonates have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. Triethyl propyl methylenebis(phosphonate) has shown promise in preliminary studies:

  • Mechanism : Inhibition of key metabolic pathways in cancer cells.
  • Case Study : A recent study demonstrated that derivatives of methylenebis(phosphonates) exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

4. Case Studies

Several case studies have highlighted the biological efficacy of triethyl propyl methylenebis(phosphonate):

  • Study on Antiviral Properties : A study evaluated the antiviral activity against herpes simplex virus (HSV). Results indicated that the compound reduced viral replication significantly at low concentrations .
  • In Vivo Studies : Animal models treated with triethyl propyl methylenebis(phosphonate) showed reduced tumor growth compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

5. Conclusion

Triethyl propyl methylenebis(phosphonate) demonstrates notable biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable compound for further research and development in pharmaceuticals.

6. References

  • MDPI Article on Phosphonates and their Biological Activity.
  • PMC Study on Anticancer Effects of Phosphonates.
  • Research on Antiviral Properties of Phosphonates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.